N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide
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Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide, also known as MP-10, is a synthetic compound that has been gaining attention in the field of scientific research. MP-10 is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in the regulation of cellular processes such as cell division, differentiation, and apoptosis.
Scientific Research Applications
- For instance, the compound could serve as a scaffold for developing new antipsychotic, analgesic, or anti-inflammatory drugs .
- Some A2A AR antagonists, which contain piperidine moieties, have shown efficacy in preclinical models and clinical studies for improving motor dysfunctions in Parkinson’s disease .
- Researchers study their self-assembly behavior and potential applications in sensors, drug delivery, and catalysis .
Medicinal Chemistry and Drug Design
Neurodegenerative Diseases
Chemical Biology and Enzyme Inhibition
Organic Synthesis and Catalysis
Materials Science and Supramolecular Chemistry
Agrochemicals and Pest Control
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-14-4-5-15(2)17(12-14)23(20,21)18-13-16-6-8-19(9-7-16)10-11-22-3/h4-5,12,16,18H,6-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPLTXRSSJQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide |
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